molecular formula C11H10BrNO2 B13638010 methyl 7-bromo-4-methyl-1H-indole-2-carboxylate

methyl 7-bromo-4-methyl-1H-indole-2-carboxylate

Cat. No.: B13638010
M. Wt: 268.11 g/mol
InChI Key: KGUQTMWTYWKCBU-UHFFFAOYSA-N
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Description

Methyl 7-bromo-4-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-4-methyl-1H-indole-2-carboxylate typically involves the bromination of 4-methylindole followed by esterification. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride (Bu3SnH) to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring.

Common Reagents and Conditions

    Sodium Methoxide (NaOMe): Used for the methoxylation of the bromomethyl group.

    Tributyltin Hydride (Bu3SnH): Used for the reduction of the methoxymethyl group.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 7-bromo-4-methyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-bromo-4-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-4-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ester group make it a versatile intermediate for further chemical modifications and biological studies .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 7-bromo-4-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-6-3-4-8(12)10-7(6)5-9(13-10)11(14)15-2/h3-5,13H,1-2H3

InChI Key

KGUQTMWTYWKCBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)Br)C(=O)OC

Origin of Product

United States

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